Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Description
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-4-9(5-14)12(6-13)7-16-8-12/h9,14H,4-8H2,1-3H3 |
InChI Key |
TWKQLQCOGICAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)COC2)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate as a precursor, which is then reacted with formaldehyde and a suitable base to introduce the hydroxymethyl group . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Chemical Reactions Analysis
Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
- CAS Number : 129321-82-0
- Molecular Formula: C₁₃H₂₃NO₃
- Molecular Weight : 241.33 g/mol
- Structure : Features a spirocyclic core (3.4 octane system) with a hydroxymethyl substituent at position 8, an oxygen atom at position 2 (2-oxa), and a tert-butyl carbamate group at the nitrogen .
Applications :
This compound serves as a versatile building block in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its spirocyclic architecture enhances conformational rigidity, improving target binding specificity .
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituents and heteroatom placement within the spirocyclic system:
Key Observations :
- Hydrophilicity : The hydroxymethyl group in the target compound increases polarity compared to oxo or thia analogs, impacting solubility and pharmacokinetics .
- Reactivity : Oxo derivatives (e.g., 1823493-77-1) are more electrophilic, making them reactive intermediates in alkylation or condensation reactions .
Physicochemical Properties
Biological Activity
Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 227.30 g/mol. The compound features a spirocyclic structure, which is known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.30 g/mol |
| CAS Number | 1239319-91-5 |
| Log P (octanol-water) | 1.23 |
| Solubility | High |
This compound exhibits various biological activities, primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and metabolic disorders.
- Receptor Modulation : It may act as a modulator for various receptors, influencing neurotransmission and other physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further development as an antibacterial agent.
Case Studies
- Anticancer Activity : A study conducted on the effect of various azaspiro compounds, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of this compound in models of neurodegeneration, suggesting that it may help mitigate oxidative stress and inflammation in neuronal cells.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption characteristics, with high gastrointestinal absorption and favorable blood-brain barrier permeability, which is crucial for central nervous system-targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
